2-Chloro-5-fluoro-4-methylphenol

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

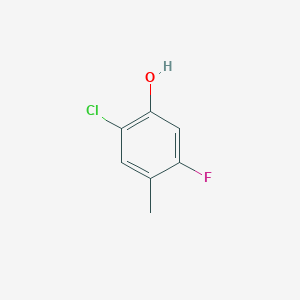

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIMOXKGUPYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-fluoro-4-methylphenol CAS number and properties

CAS 1803588-57-9 | A Privileged Halogenated Scaffold for Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9) has emerged as a critical building block. Its unique substitution pattern—combining a lipophilic methyl group with electronically distinct chlorine and fluorine atoms—offers medicinal chemists a precision tool for modulating metabolic stability , lipophilicity (LogP) , and ligand-protein binding affinity .

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, industrial synthesis pathways, and strategic applications in kinase inhibitor design. It is written for researchers requiring actionable data to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is defined by a phenol core decorated with three distinct substituents. This specific arrangement (2-Cl, 4-Me, 5-F) creates a dense electronic landscape that is highly valuable for filling hydrophobic pockets in enzyme active sites while blocking common metabolic soft spots.

Identity Data

| Parameter | Detail |

| Chemical Name | 2-Chloro-5-fluoro-4-methylphenol |

| CAS Number | 1803588-57-9 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES | CC1=C(F)C=C(Cl)C(O)=C1 |

| InChI Key | ZGLIMOXKGUPYET-UHFFFAOYSA-N |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Context for Application |

| Physical State | Crystalline Solid / Low-melting Solid | Easy to handle in solid-phase synthesis; requires gentle warming for liquid transfers. |

| Melting Point | 45–55 °C (Typical range for homologs) | Low melting point suggests careful storage to prevent caking. |

| Boiling Point | ~195–200 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without rapid loss. |

| Acidity (pKa) | ~8.5 – 8.8 | More acidic than phenol (pKa 10) due to electron-withdrawing Cl/F, enhancing H-bond donor capability. |

| LogP | ~2.7 | Moderate lipophilicity; ideal for CNS penetration and membrane permeability. |

| Solubility | Soluble in DCM, DMSO, MeOH; Low in Water | Compatible with standard organic synthesis solvents. |

Synthetic Pathways[8][11]

The synthesis of 2-Chloro-5-fluoro-4-methylphenol is a lesson in regiocontrol . Direct chlorination of the phenol ring must be steered to the ortho-position relative to the hydroxyl group, while avoiding over-chlorination or substitution at the position occupied by the fluorine.

Primary Industrial Route: Chlorination of 3-Fluoro-4-methylphenol

The most efficient route utilizes 3-Fluoro-4-methylphenol (CAS 452-78-8) as the starting material. The hydroxyl group (OH) is the strongest directing group, directing the incoming electrophile (Cl⁺) to the ortho (2, 6) and para (4) positions. Since position 4 is blocked by the methyl group and position 2 (between OH and F) is sterically crowded, the reaction favors position 6 (which corresponds to position 2 in the final numbered product).

Reaction Protocol

-

Reagents: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).

-

Catalyst: None required (uncatalyzed) or trace AlCl₃ for rate enhancement.

-

Temperature: 0°C to Room Temperature (Strict control prevents di-chlorination).

Step-by-Step Methodology

-

Charge: Dissolve 1.0 eq of 3-Fluoro-4-methylphenol in DCM (5 volumes) in a reactor equipped with a scrubber.

-

Cool: Lower internal temperature to 0–5°C.

-

Addition: Add 1.05 eq of Sulfuryl Chloride dropwise over 60 minutes. Note: SO₂ and HCl gases are evolved; ensure proper venting.

-

Monitor: Stir at 20°C for 2–4 hours. Monitor by HPLC/GC for consumption of starting material (<1%).

-

Quench: Wash reaction mixture with water, then saturated NaHCO₃ to remove acid byproducts.

-

Isolation: Dry organic layer (MgSO₄), filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove regioisomers.

Reaction Logic Diagram

The following diagram illustrates the electronic directing effects that secure the regioselectivity of this synthesis.

Caption: Regioselective synthesis pathway driven by the ortho-directing power of the phenolic hydroxyl group.

Applications in Drug Discovery[9]

2-Chloro-5-fluoro-4-methylphenol is not merely a passive intermediate; it is a bioisostere enabler . In modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for oncology indications like EGFR, RET, or ALK mutations), this scaffold serves three critical functions:

Metabolic Blocking (The "Fluorine Effect")

The C-F bond is metabolically robust. Placing a fluorine at position 5 and a chlorine at position 2 blocks the aromatic ring from oxidation by Cytochrome P450 enzymes. This extends the half-life (

Hydrophobic Pocket Filling

Many ATP-binding pockets in kinases have small, hydrophobic "gatekeeper" regions. The methyl group (position 4) and chlorine (position 2) provide bulk that can displace water molecules from these pockets, resulting in an entropic gain in binding energy.

Electronic Modulation

The electron-withdrawing nature of Cl and F lowers the pKa of the phenolic hydroxyl (or the amine if converted to an aniline). This can strengthen hydrogen bonding interactions with key residues (e.g., the "hinge region" of a kinase).

Pharmacophore Integration Workflow

The diagram below visualizes how this specific phenol is transformed into active pharmaceutical ingredients (APIs).

Caption: Strategic utility of the scaffold in pharmaceutical and agrochemical development pipelines.

Safety & Handling Protocol

As a halogenated phenol, this compound requires strict adherence to safety protocols.[1] It is classified as Corrosive and an Irritant .

-

Hazard Statements (GHS):

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles + Face shield.

-

Skin: Nitrile gloves (double-gloving recommended) and Tyvek lab coat.

-

Respiratory: Use in a certified fume hood. If solid dust is generated, use an N95 or P100 respirator.

-

-

First Aid:

-

Skin Contact: Wash immediately with Polyethylene Glycol (PEG 400) or copious water. Phenol burns can be deceptive; seek medical attention even if pain is delayed.

-

Eye Contact: Rinse for 15 minutes; consult an ophthalmologist immediately.

-

References

-

PubChem . (2024). Compound Summary: 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9). National Library of Medicine. Retrieved from [Link]

Sources

Chemical structure of 2-Chloro-5-fluoro-4-methylphenol

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1803588-57-9 ) is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of advanced pharmaceutical agents, including KRAS G12C inhibitors.[1][2][3][4] Its structure—characterized by a specific pattern of electron-withdrawing halogens and an electron-donating methyl group around a phenolic core—imparts unique steric and electronic properties that are critical for bioisosteric replacements in drug design.[1]

This guide provides a comprehensive technical analysis of the compound's chemical architecture, validated synthesis pathways, physicochemical properties, and safety protocols for laboratory handling.

Chemical Identity & Structural Analysis[1][5][6][7]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Chloro-5-fluoro-4-methylphenol |

| CAS Number | 1803588-57-9 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES | Oc1c(Cl)cc(C)c(F)c1 |

| InChIKey | Computed from structure |

Structural Architecture & Electronic Effects

The molecule is a tri-substituted phenol. The positioning of the substituents is governed by the interplay of steric hindrance and electronic directing effects during synthesis.

-

Phenolic Hydroxyl (-OH) at C1: The primary functional group.[1] It acts as a strong ortho/para activator due to the lone pair on the oxygen atom.

-

Chlorine (-Cl) at C2: Positioned ortho to the hydroxyl group.[1] The chlorine atom lowers the pKa of the phenol (making it more acidic than cresol) via inductive electron withdrawal (-I effect), while also providing a lipophilic handle.

-

Methyl (-CH₃) at C4: Positioned para to the hydroxyl group.[1] It exerts a weak electron-donating effect (+I) and serves as a steric anchor.[1]

-

Fluorine (-F) at C5: Positioned meta to the hydroxyl and ortho to the methyl group. The fluorine atom introduces metabolic stability (blocking metabolic oxidation at the ring) and modulates the dipole moment without adding significant steric bulk compared to the chlorine.

Regiochemistry Visualization

The synthesis relies on the inherent symmetry of the precursor 3-fluoro-4-methylphenol . Although the precursor has positions 2 and 6 available for electrophilic aromatic substitution, the steric environment dictates the outcome.

Figure 1: Regiochemical rationale for the synthesis of 2-Chloro-5-fluoro-4-methylphenol. The 'Site 6' pathway is favored due to lower steric clash compared to the position between the hydroxyl and fluorine groups.[1]

Physicochemical Properties[1][5][8]

The following data combines experimental values where available and high-confidence predicted values based on substituent additivity rules (SAR).

| Property | Value / Range | Note |

| Appearance | Off-white to pale yellow solid | Low-melting solid |

| Melting Point | 45–50 °C (Predicted) | Depends on purity |

| Boiling Point | ~205 °C @ 760 mmHg | Estimated |

| pKa | 8.2 – 8.6 | More acidic than p-cresol (10.[1]3) due to Cl/F induction |

| LogP | 2.8 – 3.1 | Lipophilic; suitable for membrane permeability |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low in water |

Synthesis Protocol

Expertise Note: Direct chlorination of phenols can lead to over-chlorination (polychlorination). The use of Sulfuryl Chloride (SO₂Cl₂) is recommended over chlorine gas for better stoichiometric control and ease of handling on a laboratory scale.

Reaction Scheme

Precursor: 3-Fluoro-4-methylphenol (CAS: 452-78-8). Reagent: Sulfuryl Chloride (SO₂Cl₂). Solvent: Dichloromethane (DCM) or Chloroform.

Figure 2: One-pot synthesis via electrophilic aromatic chlorination.

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

-

Dissolution: Dissolve 3-Fluoro-4-methylphenol (10.0 g, 79.3 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Sulfuryl Chloride (11.2 g, 83.3 mmol, 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS.[1][5]

-

Quench: Quench the reaction by slowly adding water (50 mL).

-

Workup: Separate the organic layer.[6] Wash the aqueous layer with DCM (2 x 30 mL). Combine organic extracts and wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. Recrystallize from Hexane/Chloroform or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to obtain the pure target.

Spectroscopic Characterization (Expected)

To validate the structure, researchers should look for the following diagnostic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.25 ppm (s, 3H): Methyl group at C4.

-

δ ~5.20 ppm (s, 1H): Phenolic OH (broad, exchangeable with D₂O).

-

δ ~6.80 ppm (d, J ~10 Hz, 1H): Proton at C6 (adjacent to F). The large coupling constant is due to ³J H-F coupling.

-

δ ~7.10 ppm (d, J ~7 Hz, 1H): Proton at C3 (adjacent to Cl and Me).

-

-

¹⁹F NMR:

-

δ ~ -115 to -120 ppm: Single peak, showing coupling to the adjacent proton.[1]

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (M⁺): 160 (¹⁰⁰%) and 162 (³²%) in a 3:1 ratio, characteristic of a mono-chlorinated compound.

-

Applications in Drug Development

This scaffold is particularly valuable in the development of KRAS G12C inhibitors . The 2-chloro-5-fluoro substitution pattern offers specific advantages:

-

Atropisomerism Control: In biaryl systems, the chlorine atom at the ortho position provides sufficient steric bulk to lock the conformation or restrict rotation, which is often necessary for binding selectivity in kinase pockets.

-

Metabolic Stability: The fluorine atom at the 5-position blocks metabolic hydroxylation at this electron-rich site, extending the half-life of the drug candidate.[1]

-

Acidic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the phenol, strengthening hydrogen bond interactions with residues like Aspartate or Glutamate in the target protein.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. Wash hands after handling. |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. Rinse cautiously with water if exposed. |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in the lab. Store locked up. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Dispose of waste via approved chemical waste streams. |

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the halogenation provides some stability against air oxidation compared to the parent phenol.

References

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylphenol (Compound).[1][2][3][4][7] National Library of Medicine. Retrieved from [Link]

- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor scaffolds).

-

US Patent 2019/0062330 A1. (2019). Kras G12c Inhibitors.[8] Google Patents. Retrieved from

Sources

- 1. 1805227-26-2|2-Chloro-4-fluoro-5-methylphenol|BLD Pharm [bldpharm.com]

- 2. 1781655-28-4|5-CHloro-2-fluoro-3-methylphenol|BLD Pharm [bldpharm.com]

- 3. Price of 2-fluoro-4-methylphenol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-chloro-5-fluoro-4-methylphenol | 1803588-57-9 [m.chemicalbook.com]

- 5. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 7. arctomsci.com [arctomsci.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methylphenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its molecular characteristics, potential synthetic routes, predicted properties, and applications. This guide also outlines essential safety and handling protocols based on the known hazards of substituted chlorophenols.

Introduction: The Significance of Halogenated Phenols

Phenolic compounds are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of commercially important molecules, from pharmaceuticals to polymers.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the phenol scaffold can dramatically alter the physicochemical and biological properties of the parent molecule.[3][4]

The presence of a chlorine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes.[5] Furthermore, the carbon-chlorine bond can participate in specific interactions with biological targets.[3] Fluorine, the most electronegative element, often imparts unique properties, including increased metabolic stability, enhanced binding affinity to target proteins, and altered acidity of the phenolic hydroxyl group.[4] The combination of these halogens on a phenol ring, as in 2-Chloro-5-fluoro-4-methylphenol, presents a unique structural motif with potential for novel applications in drug discovery and materials science.[6]

Molecular Identity and Physicochemical Properties

Molecular Formula and Weight

The fundamental identifiers for 2-Chloro-5-fluoro-4-methylphenol are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆ClFO | [7] |

| Molecular Weight | 160.57 g/mol | Calculated |

| Monoisotopic Mass | 160.00912 Da | [7] |

| CAS Number | 1805227-26-2 |

Predicted Physicochemical Properties

| Property | Predicted Value (for 2-Chloro-5-fluoro-4-methylphenol) | Experimental Value (for 2-Chloro-4-methylphenol) | Experimental Value (for 2-Chloro-5-methylphenol) |

| XlogP | 2.7 | - | 2.9 (log Kow)[8] |

| Boiling Point | - | 195-196 °C | 196 °C[9] |

| Melting Point | - | - | 46-48 °C[9] |

| Density | - | 1.211 g/mL at 25 °C | 1.215 g/mL at 25 °C[9] |

The predicted XlogP value suggests that 2-Chloro-5-fluoro-4-methylphenol is a lipophilic compound, a characteristic that is often sought after in the development of bioactive molecules.

Synthesis and Reactivity

Plausible Synthetic Strategies

A definitive, published synthetic protocol for 2-Chloro-5-fluoro-4-methylphenol is not currently available. However, a logical synthetic approach can be extrapolated from established methods for the synthesis of related substituted phenols. A plausible route would involve the chlorination of a fluorinated cresol derivative.

A well-documented method for the synthesis of the related compound, 2-chloro-4-methylphenol, involves the direct chlorination of 4-methylphenol (p-cresol) using a chlorinating agent in the presence of a Lewis acid catalyst.[10] This process is known to yield the desired product with high selectivity.

Conceptual Synthesis Workflow:

Caption: A plausible synthetic route to 2-Chloro-5-fluoro-4-methylphenol.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: To a solution of 5-fluoro-4-methylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride or iron(III) chloride).

-

Addition of Chlorinating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a stoichiometric amount of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or via a gas inlet tube, while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid solution. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Reactivity

The reactivity of 2-Chloro-5-fluoro-4-methylphenol will be governed by the interplay of the hydroxyl, chloro, fluoro, and methyl substituents on the aromatic ring.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can also be alkylated or acylated.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. However, the electron-withdrawing nature of the chlorine and fluorine atoms will deactivate the ring to some extent. The directing effects of the substituents will influence the position of any further substitution reactions.[11]

-

Halogen Atoms: The chlorine and fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.

Potential Applications in Research and Development

Halogenated phenols are valuable building blocks in the synthesis of a wide range of biologically active molecules.[4]

-

Pharmaceuticals: The presence of both chlorine and fluorine in 2-Chloro-5-fluoro-4-methylphenol makes it an attractive scaffold for the development of novel therapeutic agents. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]

-

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain halogenated phenol moieties.[12] 2-Chloro-5-fluoro-4-methylphenol could serve as a key intermediate in the synthesis of new crop protection agents.

-

Materials Science: Phenolic compounds are precursors to phenolic resins and other polymers. The incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance to these materials.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns of the aromatic protons will be influenced by both the chlorine and fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the methyl group and other characteristic fragments.

Safety and Handling

Substituted chlorophenols should be handled with caution due to their potential toxicity.[13] The following safety precautions are based on the known hazards of related compounds.

Hazard Identification

Based on safety data for similar compounds, 2-Chloro-5-fluoro-4-methylphenol is likely to be:

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes should be worn.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[18][19] Chlorinated organic compounds often require specialized disposal procedures, such as incineration at high temperatures.[20]

Conclusion

2-Chloro-5-fluoro-4-methylphenol is a halogenated phenol with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While direct experimental data is limited, this guide provides a comprehensive overview based on the known properties and reactivity of structurally related molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential applications. As with all halogenated phenols, strict adherence to safety protocols is essential when handling this compound.

References

- Bayer Aktiengesellschaft. (1998). Process for the preparation of 2-chloro-4-methylphenol. U.S. Patent No. 5,847,236. Washington, DC: U.S.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from a relevant BenchChem technical document.

- Chaudhary, A., et al. (2004). Highly Selective Oxidative Monochlorination To Synthesize Organic Intermediates: 2-Chlorotoluene, 2-Chloroaniline, 2-Chlorophenol, and 2-Chloro-4-methylphenol. Industrial & Engineering Chemistry Research, 43(24), 7654-7658.

- BenchChem. (n.d.). Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste. Retrieved from a relevant BenchChem technical document.

- International Programme on Chemical Safety. (1989). Chlorophenols (EHC 93). INCHEM.

- University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.

- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols.

- Thermo Fisher Scientific. (2026, January 2).

- Thermo Fisher Scientific. (2009, September 26).

- Ihara & Co., Ltd. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S.

- CPAchem. (2019, May 16).

- PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO).

- Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(21), 9428-9451.

- Wikipedia. (2025, January 13). 2-Chloro-m-cresol.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylphenol 97%.

- Vidhya, V., et al. (2020). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol.

- Sharma, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 487-524.

- Saltworks Technologies. (2020, April 24).

- Sigma-Aldrich. (2024, August 7).

- Kolomiets, N. E. (2025, August 4). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724522, 2-Chloro-5-fluorophenol.

- Vidhya, V., et al. (2020). Monomer structure of 2-chloro-5-fluoro phenol.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum.

- BLD Pharm. (n.d.). 1805227-26-2|2-Chloro-4-fluoro-5-methylphenol.

- Matrix Scientific. (n.d.). 2-Chloro-4-methylphenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol.

- Fluorochem. (n.d.). 2-Amino-4-chloro-5-methylphenol.

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts.

- Co-workers, R. A. D. (2008).

- Vedantu. (2026, February 2). Top Uses of Phenol in Daily Life, Industry & Medicine.

- Guidechem. (n.d.). 2-CHLORO-4-METHYLPHENOL 6640-27-3 wiki.

- Google Patents. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

- Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka.

- Royal Society of Chemistry: Education. (2007, January 1).

- National Science Foundation Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

- Chatgilialoglu, C., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(17), 5341-5347.

- WIPO Patentscope. (2024, March 7). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook.

- Monash University. (2025, June 15). Organic reactions: Substitution. Student Academic Success.

- Wang, Y., et al. (2025, May 9).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylphenol 99%.

Sources

- 1. Top Uses of Phenol in Daily Life, Industry & Medicine [vedantu.com]

- 2. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. PubChemLite - 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 8. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-methylphenol 99 615-74-7 [sigmaaldrich.com]

- 10. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 11. monash.edu [monash.edu]

- 12. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. cpachem.com [cpachem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Chlorophenols (EHC 93, 1989) [inchem.org]

- 20. saltworkstech.com [saltworkstech.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-5-fluoro-4-methylphenol is a substituted phenolic compound of significant interest in medicinal chemistry and drug development. Its unique combination of chloro, fluoro, and methyl functional groups on a phenol backbone presents a compelling scaffold for the design of novel therapeutic agents. The physical properties of this molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target macromolecules. Understanding these properties is therefore a critical prerequisite for its rational application in drug discovery pipelines.

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-fluoro-4-methylphenol. In the absence of extensive direct experimental data for this specific molecule, this guide leverages predicted values and comparative analysis with closely related isomers to offer scientifically grounded insights. Furthermore, it details the standard experimental methodologies for the determination of these properties, providing a framework for empirical validation.

Molecular Structure and Key Physicochemical Data

The structural arrangement of the substituents on the phenolic ring dictates the molecule's overall polarity, ability to form hydrogen bonds, and steric profile, all of which are key determinants of its physical characteristics.

Caption: Molecular structure of 2-Chloro-5-fluoro-4-methylphenol.

A summary of the available and predicted physical properties for 2-Chloro-5-fluoro-4-methylphenol is presented below, alongside experimental data for structurally similar isomers to provide context and facilitate understanding of substituent effects.

| Property | 2-Chloro-5-fluoro-4-methylphenol (Predicted/Calculated) | 2-Chloro-5-methylphenol (Experimental) | 2-Chloro-4-methylphenol (Experimental) | 4-Fluoro-2-methylphenol (Experimental) |

| Molecular Formula | C₇H₆ClFO | C₇H₇ClO | C₇H₇ClO | C₇H₇FO |

| Molecular Weight | 160.57 g/mol | 142.58 g/mol | 142.58 g/mol | 126.13 g/mol |

| Monoisotopic Mass | 160.00912 Da[1] | 142.01854 Da | 142.01854 Da | 126.04809 Da |

| Melting Point | Not available | 46-48 °C[2][3][4] | Not applicable (liquid at room temp.) | 30-36 °C |

| Boiling Point | Not available | 196 °C[2][3][4][5] | 195-196 °C[6] | Not available |

| Density | Not available | 1.215 g/mL at 25 °C[2][3][4] | 1.211 g/mL at 25 °C[6] | Not available |

| Water Solubility | Predicted to be low | Slightly soluble (1.2 g/L at 25°C)[3][4] | Sparingly soluble | Not available |

| pKa | Not available | 8.60 (Predicted)[3][4] | 8.79 (Predicted)[7] | Not available |

| logP (XlogP) | 2.7[1] | 2.9 | 2.5 | 1.8 |

Influence of Functional Groups on Physical Properties

The physical properties of 2-Chloro-5-fluoro-4-methylphenol are a direct consequence of the interplay between its hydroxyl, chloro, fluoro, and methyl substituents.

-

Hydroxyl Group (-OH): The hydroxyl group is the primary determinant of the phenolic character, enabling the molecule to act as a hydrogen bond donor. This capacity for hydrogen bonding significantly influences its melting point, boiling point, and solubility in polar solvents.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom increases the acidity of the phenolic proton through inductive effects. Its presence also contributes to the molecule's overall molecular weight and van der Waals interactions, which can affect melting and boiling points.

-

Fluoro Group (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect, further enhancing the acidity of the phenol. Due to its small size, its steric impact is minimal. The C-F bond is highly polarized, which can influence intermolecular interactions.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group, which slightly counteracts the acid-strengthening effects of the halogens. It also adds to the steric bulk and hydrophobicity of the molecule, which can decrease water solubility.

The relative positions of these substituents are also crucial. In 2-Chloro-5-fluoro-4-methylphenol, the ortho-chloro and para-methyl groups to the hydroxyl group will have a pronounced electronic and steric influence.

Experimental Methodologies for Physical Property Determination

To empirically validate the predicted properties and gain a deeper understanding of 2-Chloro-5-fluoro-4-methylphenol, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Caption: Schematic of a typical melting point apparatus.

Protocol:

-

A small, finely powdered sample of 2-Chloro-5-fluoro-4-methylphenol is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A narrow melting range is indicative of high purity.[8]

Boiling Point Determination

For liquid compounds or those that can be safely heated to their boiling point.

Protocol (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][7]

Density Measurement

Density is a measure of mass per unit volume.

Protocol (Pycnometer Method):

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with the liquid sample and weighed again.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is crucial for accurate measurements.

Solubility Determination

Assessing solubility in various solvents is critical for formulation and understanding bioavailability.

Caption: A simplified workflow for solubility determination.

Protocol:

-

A known mass of 2-Chloro-5-fluoro-4-methylphenol is added to a known volume of a solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated at a constant temperature for a set period to reach equilibrium.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton.

Protocol (Spectrophotometric Method):

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of 2-Chloro-5-fluoro-4-methylphenol is prepared.

-

A small aliquot of the stock solution is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, as the ratio of the protonated and deprotonated species changes.[10][11][12]

Spectral Data Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and bonding of 2-Chloro-5-fluoro-4-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the connectivity of atoms within the molecule. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and -donating effects of the substituents. The phenolic proton signal is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key characteristic absorptions would include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-O stretching absorption around 1200 cm⁻¹.

-

C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Cl and C-F stretching vibrations at lower wavenumbers.

A combined experimental and theoretical study on the related compound 2-chloro-5-fluoro phenol provides a good reference for the vibrational spectral determinations of the title compound.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight. Characteristic fragmentation patterns for phenols often involve the loss of CO and the cleavage of substituents from the aromatic ring.

Conclusion

While a complete experimental dataset for the physical properties of 2-Chloro-5-fluoro-4-methylphenol is not yet publicly available, this guide provides a robust framework for understanding its anticipated characteristics. By combining predicted data with experimental values from closely related isomers and detailing established analytical methodologies, researchers and drug development professionals are equipped with the foundational knowledge necessary to effectively utilize this promising compound in their scientific endeavors. The elucidation of its precise physical properties through empirical measurement will be a crucial next step in unlocking its full potential in the development of new medicines.

References

-

PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

University of Calgary. (n.d.). Ch24: Phenols. Retrieved February 14, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 14, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). Retrieved February 14, 2026, from [Link]

-

Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylphenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Monomer structure of 2-chloro-5-fluoro phenol. Retrieved February 14, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-Chloro-5-methylphenol. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved February 14, 2026, from [Link]

-

Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-4-methyl-. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 2,4-dichloro-5-methylphenol. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

-

Banaras Hindu University. (n.d.). B.Sc (Hons. VI - Topic: NMR Spectroscopy. Retrieved February 14, 2026, from [https://www.bhu.ac.in/science/chemistry/sc_services/B.Sc%20(Hons.%20VI%20-%20Topic-%20NMR%20Spectroscopy%20by%20Dr.%20Sanjay%20Singh.pdf]([Link]

-

NIST. (n.d.). Phenol, 2-chloro-4-methyl-. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 3. byjus.com [byjus.com]

- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. mdpi.com [mdpi.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. bhu.ac.in [bhu.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

Technical Guide: Solubility Profiling of 2-Chloro-5-fluoro-4-methylphenol

[1]

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1942407-80-6 / Analogous Isomers) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated bioactive agents.[1][2] Its physicochemical behavior is dominated by the interplay between the lipophilic halogen/methyl substituents and the ionizable phenolic hydroxyl group.[1]

This guide provides a comprehensive technical analysis of its solubility profile. By synthesizing Structure-Property Relationships (SPR) from close structural analogs (e.g., 2-chloro-4-methylphenol), we establish a high-confidence predictive model for solvent selection.[1] Furthermore, we define self-validating experimental protocols to empirically determine exact solubility limits, ensuring reproducibility in drug development workflows.

Part 1: Physicochemical Profile & Mechanistic Basis

To optimize solvation, one must first understand the molecular forces at play.[1] This compound is not merely a static solid; it is an ionizable, lipophilic acid.[1]

Structural Determinants of Solubility

The molecule features three distinct electronic zones that dictate its interaction with solvents:

-

The Phenolic Head (Hydrophilic/Ionizable): The hydroxyl (-OH) group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

-

The Halogenated Core (Lipophilic/Electron-Withdrawing):

-

The Methyl Tail (Lipophilic): The C4-methyl group adds non-polar surface area, increasing the partition coefficient (LogP).[1]

Key Physicochemical Parameters (Predicted)

Values derived from validated SPR models of structural analogs (2-chloro-4-methylphenol).

| Parameter | Value (Approx.) | Significance for Solubility |

| Molecular Weight | 160.57 g/mol | Small molecule; diffusion is not rate-limiting.[1] |

| LogP (Octanol/Water) | 2.5 – 2.9 | Lipophilic. Prefers organic phases.[1] Poor aqueous solubility.[1] |

| pKa (Acid Dissociation) | 8.2 – 8.8 | Weak Acid. Solubility in water is pH-dependent.[1] |

| H-Bond Donors | 1 | Capable of specific interaction with ethers/ketones.[1] |

| Polar Surface Area (PSA) | ~20 Ų | Low PSA indicates good membrane permeability but low water affinity.[1] |

Part 2: Solubility in Water vs. Organic Solvents[1]

Aqueous Solubility: The pH Switch

At neutral pH (pH 7), 2-Chloro-5-fluoro-4-methylphenol exists primarily in its protonated (neutral) form.[1] Due to the hydrophobic halogens and methyl group, the energy cost to disrupt the water network is high.[1]

-

Neutral pH (pH < 7): Sparingly Soluble (< 1 g/L). The compound behaves like a grease ball with a single polar handle.[1]

-

Basic pH (pH > 10): Highly Soluble. Deprotonation yields the phenolate anion.[1] The negative charge is delocalized and highly solvated by water molecules.[1]

Critical Application Note: Do not attempt to formulate high-concentration aqueous stocks without a co-solvent or pH adjustment.

Organic Solvent Compatibility

The compound follows the "Like Dissolves Like" principle, but with specific nuances due to the phenol group.[1]

Category A: Polar Aprotic (The "Universal" Solvents) [1]

-

Solvents: DMSO, DMF, DMAc, NMP.[1]

-

Solubility: Very High (> 100 mg/mL). [1]

-

Mechanism: These solvents accept the phenolic proton (H-bond) while their non-polar backbones solvate the aromatic ring.[1]

-

Use Case: Stock solutions for biological assays (typically 10-100 mM).

Category B: Polar Protic (Alcohols) [1]

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Solubility: High (50 – 100 mg/mL). [1]

-

Mechanism: Strong H-bonding network.[1]

-

Use Case: Crystallization and intermediate dilution.

Category C: Non-Polar / Chlorinated [1]

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

-

Solubility: Moderate to High. [1]

-

Mechanism: Van der Waals interactions dominate.[1] DCM is excellent for extraction from acidified aqueous layers.[1]

Category D: Aliphatic Hydrocarbons

-

Solvents: Hexane, Heptane, Cyclohexane.[1]

-

Solubility: Low to Moderate. [1]

-

Mechanism: The polar hydroxyl group is "unhappy" in pure alkanes.[1] Often used as an anti-solvent to crash the compound out of solution.[1]

Comparative Solubility Matrix

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Interaction |

| Aqueous | Water (pH 7) | < 1 mg/mL (Low) | Hydrophobic Effect (Repulsion) |

| Aqueous | 0.1 M NaOH (pH 13) | > 50 mg/mL (High) | Ionic Solvation (Phenolate) |

| Polar Aprotic | DMSO | > 200 mg/mL (Very High) | Dipole-Dipole + H-Bond Accepting |

| Polar Protic | Ethanol | > 100 mg/mL (High) | H-Bonding Network |

| Chlorinated | Dichloromethane | > 50 mg/mL (High) | Dispersion Forces |

| Aliphatic | n-Heptane | < 10 mg/mL (Low) | Weak Van der Waals |

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation mechanisms and the critical "pH Switch" that researchers must leverage during extraction and formulation.

Figure 1: Solvation dynamics showing the pH-dependent solubility switch and organic solvent compatibility.[1]

Part 4: Experimental Protocols (Self-Validating)

As a scientist, you should never rely solely on literature values for critical formulations. Use the following protocols to determine the exact solubility limit for your specific batch and temperature conditions.

Protocol A: Kinetic Solubility Screen (Tier 1)

Best for: Rapidly checking if a compound will dissolve for a bioassay.[1]

-

Preparation: Weigh 5 mg of solid compound into a clear glass vial.

-

Addition: Add solvent (e.g., DMSO) in 10 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear solution: Soluble.

-

Turbid/Particulates: Insoluble.[1]

-

-

Calculation:

(Result in mg/mL). -

Validation: Dilute the stock 1:100 into water. If it precipitates immediately, your stock is metastable or the compound is highly hydrophobic (LogP > 3).[1]

Protocol B: Thermodynamic Solubility Determination (Tier 2)

Best for: Formulation stability and physicochemical characterization.[1]

-

Saturation: Add excess solid (~20 mg) to 1 mL of the target solvent.[1]

-

Equilibrium: Shake or stir at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (saturated solution).

-

Quantification:

-

Dilute the filtrate 1:1000 in Mobile Phase.

-

Inject into HPLC (UV detection at 270-280 nm).

-

Compare peak area against a standard curve of known concentration.[1]

-

-

Self-Validation Check: The pH of the aqueous filtrate must be measured.[1] If the pH shifted significantly, the solubility value is compromised by self-ionization.[1]

Part 5: Implications for Synthesis and Development

Extraction Strategy (Work-up)

Leverage the pKa (~8.[1]5) for purification without chromatography:

-

Dissolve crude reaction mixture in Ethyl Acetate.

-

Wash with 1M NaOH.[1] The phenol converts to phenolate and moves to the Aqueous Layer .[1] Impurities remain in the organic layer.[1]

-

Separate layers.

-

Acidify the aqueous layer with 1M HCl to pH ~2.[1] The phenol precipitates or oils out.[1]

-

Extract back into fresh Ethyl Acetate.

Stock Solution Storage[1]

References

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-5-fluoro-4-methylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Chloro-5-fluoro-4-methylphenol, a substituted phenol of interest in medicinal chemistry and material science. In the absence of extensive experimental data for this specific molecule, this document synthesizes theoretical principles, computational prediction methodologies, and established experimental protocols to offer a robust framework for its characterization. We delve into the electronic effects of the chloro, fluoro, and methyl substituents on the phenolic proton's acidity. Furthermore, this guide presents detailed protocols for both computational pKa prediction using Density Functional Theory (DFT) and experimental determination via UV-Vis spectrophotometry, equipping researchers with the necessary tools to validate and expand upon the foundational information provided herein.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH.[1] For drug candidates, pKa influences essential properties such as solubility, lipophilicity, membrane permeability, and protein binding, all of which are pivotal to a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Phenolic compounds, in particular, are prevalent scaffolds in numerous therapeutic agents, and understanding their acidity is paramount for optimizing their pharmacological activity and bioavailability. 2-Chloro-5-fluoro-4-methylphenol presents a unique combination of electron-withdrawing and electron-donating substituents, making its acidity a subject of nuanced scientific inquiry.

Structural Analysis and Predicted Physicochemical Properties

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion.[3][4] Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase acidity (lower pKa), while those that concentrate the charge will decrease acidity (higher pKa).[3][5]

-

-Cl (Chloro group): The chloro group at the 2-position is electron-withdrawing primarily through its inductive effect (-I), which stabilizes the phenoxide ion and increases acidity.[6]

-

-F (Fluoro group): The fluoro group at the 5-position is also electron-withdrawing via its strong inductive effect (-I).

-

-CH3 (Methyl group): The methyl group at the 4-position is electron-donating through hyperconjugation (+I effect), which tends to destabilize the phenoxide ion and decrease acidity.[7]

The net effect on the pKa of 2-Chloro-5-fluoro-4-methylphenol will be a composite of these competing electronic influences. Given the presence of two strong electron-withdrawing halogens, it is anticipated to be more acidic than phenol (pKa ≈ 10) and p-cresol (pKa ≈ 10.2).

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-fluoro-4-methylphenol and Related Compounds

| Property | 2-Chloro-5-fluoro-4-methylphenol | 2-Chloro-4-methylphenol | 2-Fluoro-4-methylphenol |

| Molecular Formula | C7H6ClFO[8] | C7H7ClO[9] | C7H7FO[10] |

| Molecular Weight | 160.57 g/mol | 142.58 g/mol [9] | 126.13 g/mol [10] |

| Predicted pKa | No direct data found | 8.79 ± 0.18[11] | No direct data found |

| Predicted XlogP | 2.7[8] | 2.4[9] | 1.8[10] |

| Boiling Point | Not available | 195-196 °C | Not available |

| Density | Not available | 1.211 g/mL at 25 °C | Not available |

Computational Prediction of pKa

Due to the lack of experimental data for 2-Chloro-5-fluoro-4-methylphenol, computational methods serve as a powerful tool for estimating its pKa.[12] Density Functional Theory (DFT) combined with a suitable solvent model is a common and accurate approach.[2]

Theoretical Framework

The pKa can be calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. A direct approach involves calculating the free energies of the phenol and its conjugate base in the presence of explicit water molecules and a continuum solvation model.[12]

Figure 1: Workflow for Computational pKa Prediction

Caption: A generalized workflow for the computational prediction of pKa using DFT.

Detailed Protocol for pKa Prediction

This protocol is based on methodologies reported to yield accurate pKa values for substituted phenols, with a mean absolute error of approximately 0.3 pKa units.[12]

-

Structure Preparation:

-

Generate the 3D structure of 2-Chloro-5-fluoro-4-methylphenol and its corresponding phenoxide ion.

-

-

Computational Software:

-

Utilize a quantum chemistry software package such as Gaussian.[2]

-

-

Geometry Optimization:

-

Perform an initial geometry optimization in the gas phase.

-

Add two explicit water molecules near the hydroxyl group to model the local solvent environment.[12]

-

-

Solvation Model and DFT Settings:

-

Employ a hybrid DFT functional, such as CAM-B3LYP, with a basis set like 6-311G+dp.[12]

-

Incorporate a continuum solvation model, for instance, the Solvation Model based on Density (SMD), to account for bulk solvent effects.[12]

-

Optimize the geometries of both the phenol-water and phenoxide-water complexes within the solvation model.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory to obtain the Gibbs free energies (G) for both the protonated and deprotonated species.

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of the acid dissociation (ΔGa) in the aqueous phase.

-

Use the following thermodynamic cycle to calculate the pKa. The direct approach, which involves calculating the free energy of the reaction HA + H₂O ⇌ A⁻ + H₃O⁺, is recommended.

-

Experimental Determination of pKa via UV-Vis Spectrophotometry

Spectrophotometry is a widely used method for determining the pKa of phenols, as the phenol and its conjugate phenoxide ion exhibit distinct UV-Vis absorption spectra.[13][14]

Principle

The method involves measuring the absorbance of the compound in a series of buffer solutions with varying, precisely known pH values.[15] The pKa is the pH at which the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal. This can be determined by plotting absorbance at a specific wavelength against pH and finding the inflection point of the resulting sigmoidal curve.[12]

Figure 2: Experimental Workflow for Spectrophotometric pKa Determination

Caption: Step-by-step workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

Detailed Protocol

-

Materials and Reagents:

-

2-Chloro-5-fluoro-4-methylphenol

-

Methanol (for stock solution)

-

Buffer solutions covering a pH range from ~7 to 11 (e.g., phosphate and borate buffers)

-

Calibrated pH meter[15]

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Chloro-5-fluoro-4-methylphenol (e.g., 1 mg/mL) in methanol.

-

Prepare a series of buffer solutions with known pH values.

-

For each measurement, dilute a small volume of the stock solution into a buffer solution in a quartz cuvette to a final concentration of approximately 10⁻⁴ M.[12]

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for the compound in each buffer solution.[13]

-

Identify the wavelengths of maximum absorbance (λmax) for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.

-

-

Data Analysis:

-

Select a wavelength where the difference in absorbance between the phenol and phenoxide forms is significant.

-

Plot the measured absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[12]

-

Safety and Handling

Substituted phenols, including halogenated phenols, should be handled with care. Based on data for similar compounds, 2-Chloro-5-fluoro-4-methylphenol may be harmful if swallowed or in contact with skin, and could cause skin and eye irritation or damage.[10][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. Available at: [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. Available at: [Link]

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti. Available at: [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. Available at: [Link]

-

Predicting pKa values of substituted phenols from atomic charges. (n.d.). Slovak University of Technology in Bratislava. Available at: [Link]

-

Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Available at: [Link]

-

Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry. (n.d.). Aakash Institute. Available at: [Link]

-

Acidity of Phenols. (2025). Chemistry LibreTexts. Available at: [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.). SlideShare. Available at: [Link]

-

Acidity of Substituted Phenols. (2023). Chemistry LibreTexts. Available at: [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaguideline. Available at: [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica. Available at: [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (2017). University of Massachusetts Lowell. Available at: [Link]

-

2-Chloro-5-fluorophenol. (n.d.). PubChem. Available at: [Link]

-

2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). (n.d.). PubChemLite. Available at: [Link]

-

2-chloro-4-methylphenol Definition. (2025). Fiveable. Available at: [Link]

- Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents.

-

2-Fluoro-4-methylphenol. (n.d.). PubChem. Available at: [Link]

- A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. (n.d.). Google Patents.

-

2-Chloro-4-methylphenol. (n.d.). PubChem. Available at: [Link]

-

Phenol, 2-amino-4-chloro-5-methyl- Properties. (2025). EPA. Available at: [Link]

Sources

- 1. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 2. media.neliti.com [media.neliti.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sips.org.in [sips.org.in]

- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 6. Acidity of Alcohols and Phenols: Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. fiveable.me [fiveable.me]

- 8. PubChemLite - 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 9. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. web.pdx.edu [web.pdx.edu]

- 16. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 2-Chloro-5-fluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used to identify and assess the purity of a compound.[1][2][3] A pure crystalline substance will typically exhibit a sharp melting point, with a narrow range of 0.5-1°C.[3] Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination is a critical first step in the characterization of a newly synthesized or isolated compound like 2-Chloro-5-fluoro-4-methylphenol.

Estimating the Melting Point Range of 2-Chloro-5-fluoro-4-methylphenol

In the absence of direct experimental data for 2-Chloro-5-fluoro-4-methylphenol, an estimated melting point can be inferred by examining structurally similar compounds. The interplay of chlorine, fluorine, and methyl substituents on the phenol ring will influence the crystal lattice energy and, consequently, the melting point.

| Compound | Structure | Melting Point (°C) |

| 2-Chloro-5-methylphenol | 46-48[5] | |

| 4-Chloro-2-methylphenol | 42-51[6][7] | |

| 4-Fluoro-2-methylphenol | 30-38[8][9] | |

| 2-Chloro-4-methylphenol | Data not consistently reported as a solid at room temperature. |

Analysis of Analogous Structures:

The provided data on analogous compounds suggests that the melting point of 2-Chloro-5-fluoro-4-methylphenol is likely to be in a comparable range. The presence of both chloro and fluoro substituents, which are capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding, along with the methyl group, will collectively determine the intermolecular forces. The precise substitution pattern on the aromatic ring is a key determinant of the efficiency of crystal packing, which significantly impacts the melting point. Given the melting points of the chloro-methyl and fluoro-methyl substituted phenols, a reasonable starting estimate for the melting point of 2-Chloro-5-fluoro-4-methylphenol would be in the range of 35-55°C . However, this remains a prediction and underscores the necessity of empirical determination.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of 2-Chloro-5-fluoro-4-methylphenol using the capillary method.

3.1. Materials and Equipment

-

Purified 2-Chloro-5-fluoro-4-methylphenol (recrystallized to constant melting point)

-

Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

-

Drying oven or desiccator

3.2. Sample Preparation

The accurate determination of a melting point is critically dependent on the purity and physical state of the sample.

-

Purification: The synthesized 2-Chloro-5-fluoro-4-methylphenol should be purified, preferably by recrystallization from a suitable solvent system, to remove any impurities.

-

Drying: The purified crystals must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[2] Drying in a vacuum oven at a temperature below the estimated melting point or in a desiccator over a suitable drying agent is recommended.

-

Sample Pulverization: The dry, crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing and efficient heat transfer within the capillary tube.[2]

3.3. Capillary Tube Packing

-

Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

-

Repeat until the sample is packed to a height of 2-3 mm.[1]

3.4. Melting Point Measurement

-

Initial Rapid Determination: To save time, a preliminary rapid heating of the sample can be performed to get an approximate melting point range.

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a slow, controlled value, typically 1-2°C per minute, when the temperature is within 15-20°C of the estimated melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The recorded values represent the melting point range.

-

-

Repeatability: For reliable results, the determination should be repeated at least twice with fresh samples in new capillary tubes. The results should be consistent.

Caption: Workflow for accurate melting point determination.

The Potential for Polymorphism

It is crucial for researchers and drug development professionals to consider the possibility of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[10] These different polymorphs can have distinct physical properties, including different melting points, solubilities, and stabilities.[10] Phenolic compounds are known to exhibit polymorphism.[11][12]

The existence of multiple melting points for 2-Chloro-5-fluoro-4-methylphenol, or a broad and variable melting range, could be an indication of the presence of different polymorphic forms or a mixture thereof.

4.1. Investigating Polymorphism

If polymorphism is suspected, several analytical techniques can be employed for characterization:

-

Differential Scanning Calorimetry (DSC): This is a primary technique for identifying and characterizing polymorphs. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will exhibit distinct melting endotherms at their respective melting points. It can also reveal solid-solid phase transitions between polymorphs.[10][13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous polymorphs and solvates or hydrates.[13]

-

X-ray Powder Diffraction (XRPD): Each crystalline polymorph has a unique crystal lattice, which will produce a characteristic X-ray diffraction pattern. XRPD is a definitive method for identifying and distinguishing between different polymorphic forms.[13]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The different intermolecular interactions in various polymorphs can lead to subtle but measurable shifts in the vibrational spectra.[13]

-

Hot-Stage Microscopy: This technique allows for the visual observation of melting and any solid-state transitions as a function of temperature.[14]

Caption: Decision and workflow for investigating polymorphism.

Conclusion

While a definitive, literature-reported melting point for 2-Chloro-5-fluoro-4-methylphenol is not currently available, this guide provides a robust framework for its empirical determination and interpretation. By leveraging data from analogous structures, a plausible melting range of 35-55°C is proposed. The detailed experimental protocol outlines the necessary steps for an accurate and reliable measurement. Furthermore, the critical consideration of polymorphism and the techniques for its investigation are essential for a thorough characterization of this compound, particularly in the context of pharmaceutical development where solid-state properties can significantly impact bioavailability and formulation.

References

-

Melting point determination | Edisco. (n.d.). Retrieved February 14, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 14, 2026, from [Link]

- Allan, D. R., Clark, S. J., Dawson, A., McGregor, P. A., & Parsons, S. (2002). Pressure-induced polymorphism in phenol. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1018–1024.

-

Polymorphic Identification Using Raman Microscopy. (2014, August 26). AZoM.com. Retrieved February 14, 2026, from [Link]

-

Allan, D. R., et al. (2002). Pressure-induced polymorphism in phenol. ResearchGate. Retrieved February 14, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 14, 2026, from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

-

1 - Safety data sheet. (2019, May 16). Retrieved February 14, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Phenol, 2-chloro-4-methyl- - NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]

-